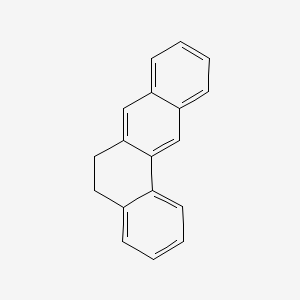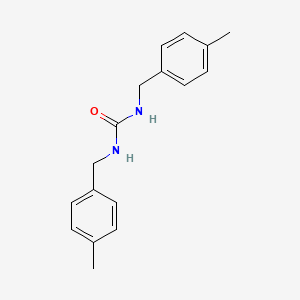
1,3-Bis(4-methylbenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-methylbenzyl)urea is an organic compound characterized by the presence of two 4-methylbenzyl groups attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-methylbenzyl)urea can be synthesized through the reaction of 4-methylbenzylamine with phosgene or its substitutes, such as triphosgene or N,N’-carbonyldiimidazole (CDI). The reaction typically proceeds under mild conditions, often in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene substitutes like CDI is preferred due to safety concerns associated with phosgene handling .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-methylbenzyl)urea can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Friedel-Crafts alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: 4-methylbenzoic acid.
Reduction: 4-methylbenzylamine.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
1,3-Bis(4-methylbenzyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 1,3-Bis(4-methylbenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-methoxybenzyl)urea: Similar structure but with methoxy groups instead of methyl groups.
1,3-Dibenzylurea: Lacks the methyl substituents on the benzyl groups.
1,3-Bis(4-chlorobenzyl)urea: Contains chlorine substituents instead of methyl groups
Uniqueness
1,3-Bis(4-methylbenzyl)urea is unique due to the presence of methyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic pockets in enzymes or receptors .
Properties
CAS No. |
37389-92-7 |
|---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
1,3-bis[(4-methylphenyl)methyl]urea |
InChI |
InChI=1S/C17H20N2O/c1-13-3-7-15(8-4-13)11-18-17(20)19-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H2,18,19,20) |
InChI Key |
PIGLCWMTYZZFAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NCC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


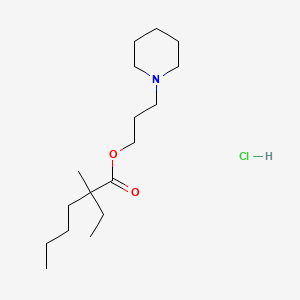
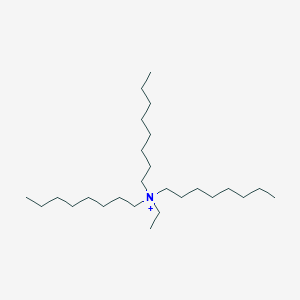
![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)
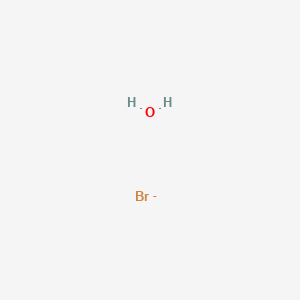


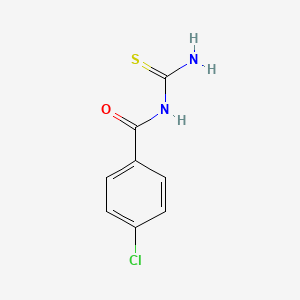
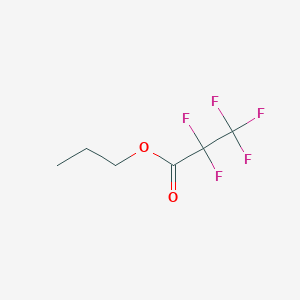
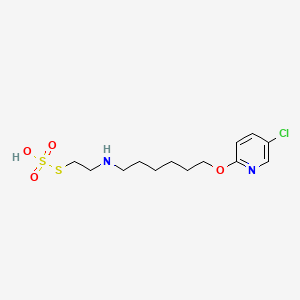
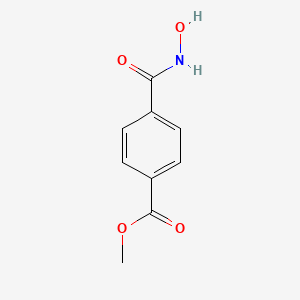
![Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]-](/img/structure/B14660743.png)
